3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride
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Overview
Description
3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is a chemical compound with the CAS Number: 2089258-17-1 . It has a molecular weight of 236.62 and its IUPAC name is 3-(1-amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is 1S/C9H7F3N2.ClH/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13;/h1-4,8H,14H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is a powder that is stored at room temperature . Its molecular weight is 236.62 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Magnetic Refrigeration and Slow Magnetic Relaxation
In the realm of materials science, a study by Sheikh, Adhikary, and Konar (2014) explored the synthesis and magnetic properties of tetranuclear lanthanide cages using coordination compounds that share a structural resemblance with 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride. Their research unveiled significant magnetocaloric effects and slow relaxation of magnetization, illustrating the compound's potential in designing new materials for magnetic refrigeration technologies (Sheikh, Adhikary, & Konar, 2014).
Solar Energy Materials
Jeong et al. (2011) reported the use of a perfluorinated compound, structurally related to 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride, as an additive in polymer solar cells. This addition led to a significant increase in power conversion efficiency, demonstrating the compound's utility in enhancing solar energy harvesting technologies (Jeong, Woo, Lyu, & Han, 2011).
Organic Synthesis
Khalil and Al-Matar (2012) discussed the synthesis of 3-Aryl-2-arylhydrazopropanenitriles from 2-benzylmalononitrile and their subsequent application as precursors for synthesizing various heterocyclic compounds. This process showcases the compound's role in facilitating complex organic syntheses, leading to molecules with potential pharmacological activities (Khalil & Al-Matar, 2012).
Antiproliferative Activity
Research by Hranjec, Pavlović, and Karminski-Zamola (2012) on the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles as hydrochloride salts reveals the potential antiproliferative activity of these compounds. Such studies indicate the relevance of 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride derivatives in developing new therapeutic agents (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(1-amino-2,2,2-trifluoroethyl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2.ClH/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13;/h1-4,8H,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVNEUNKAWOROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(C(F)(F)F)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride |
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